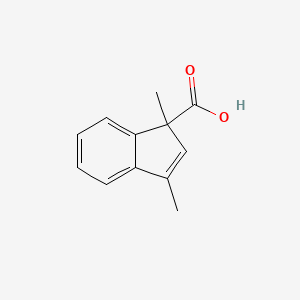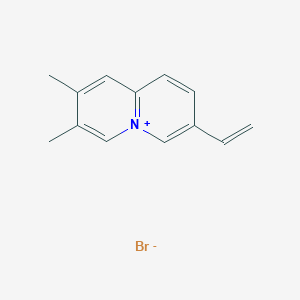
7-Ethenyl-2,3-dimethylquinolizin-5-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ethenyl-2,3-dimethylquinolizin-5-ium bromide: is a chemical compound with the molecular formula C13H16BrN It is a quaternary ammonium salt, characterized by the presence of a quinolizinium core structure with ethenyl and dimethyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethenyl-2,3-dimethylquinolizin-5-ium bromide typically involves the quaternization of a quinolizine derivative. One common method includes the reaction of 2,3-dimethylquinolizine with an ethenyl halide, such as ethenyl bromide, under basic conditions. The reaction proceeds as follows:
Starting Materials: 2,3-dimethylquinolizine and ethenyl bromide.
Reaction Conditions: The reaction is carried out in an organic solvent, such as acetonitrile, at elevated temperatures (around 80-100°C) with a base like potassium carbonate to facilitate the quaternization process.
Product Isolation: The resulting this compound is isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
7-Ethenyl-2,3-dimethylquinolizin-5-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinolizinium oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced quinolizinium derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethenyl group, where nucleophiles like amines or thiols replace the bromide ion.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Quinolizinium oxides.
Reduction: Reduced quinolizinium derivatives.
Substitution: Substituted quinolizinium compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
7-Ethenyl-2,3-dimethylquinolizin-5-ium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex quinolizinium derivatives.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its antimicrobial and anticancer properties, as quaternary ammonium compounds are known for their biological activity.
Industry: Utilized in the development of advanced materials, such as ionic liquids and catalysts for various chemical processes.
Wirkmechanismus
The mechanism of action of 7-Ethenyl-2,3-dimethylquinolizin-5-ium bromide involves its interaction with biological membranes and enzymes. As a quaternary ammonium compound, it can disrupt cell membranes, leading to cell lysis. Additionally, it may inhibit specific enzymes by binding to their active sites, thereby interfering with essential biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylene Blue: A phenothiazinium dye with similar quaternary ammonium structure, used in medical and biological applications.
Toluidine Blue O: Another phenothiazinium dye with applications in histology and cytology.
Dimethylmethylene Blue: Used as a cytotoxicity indicator in cell viability assays.
Uniqueness
7-Ethenyl-2,3-dimethylquinolizin-5-ium bromide is unique due to its specific quinolizinium core structure and ethenyl substituent, which confer distinct electronic and chemical properties. This makes it particularly useful in applications requiring specific reactivity and stability.
Eigenschaften
CAS-Nummer |
64454-28-0 |
|---|---|
Molekularformel |
C13H14BrN |
Molekulargewicht |
264.16 g/mol |
IUPAC-Name |
7-ethenyl-2,3-dimethylquinolizin-5-ium;bromide |
InChI |
InChI=1S/C13H14N.BrH/c1-4-12-5-6-13-7-10(2)11(3)8-14(13)9-12;/h4-9H,1H2,2-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
WBYKORBTDLOTMN-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC2=[N+](C=C1C)C=C(C=C2)C=C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,4,7-Tetramethyl-6-[(pentan-2-yl)oxy]-3,4-dihydro-2H-1-benzopyran](/img/structure/B14480397.png)
![N-Acetyl-N-[(4-chlorophenyl)methoxy]benzamide](/img/structure/B14480402.png)
![(E)-but-2-enedioic acid;ethyl 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate](/img/structure/B14480404.png)

![Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]-](/img/structure/B14480419.png)
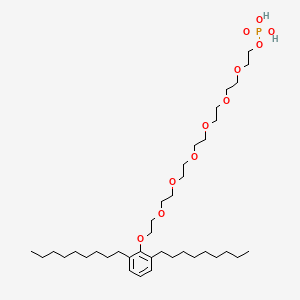
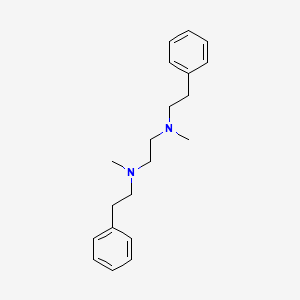
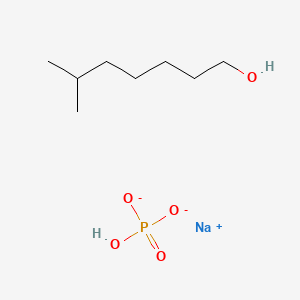

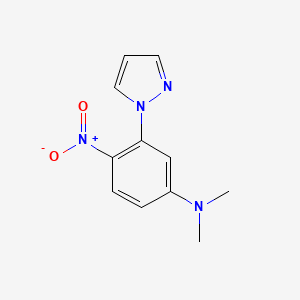
![N-[(2-Chlorophenyl)(4-chlorophenyl)acetyl]glycine](/img/structure/B14480457.png)
